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Compound of Interest

Compound Name: Ethyl 3-bromobenzoate

Cat. No.: B1584782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-bromobenzoate
(C₉H₉BrO₂). This document is intended to serve as a core reference for the identification,

characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for Ethyl 3-bromobenzoate.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.17 t (triplet) 1H Ar-H

7.96 d (doublet) 1H Ar-H

7.65 d (doublet) 1H Ar-H

7.30 t (triplet) 1H Ar-H

4.38 q (quartet) 2H -OCH₂CH₃

1.39 t (triplet) 3H -OCH₂CH₃
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Table 2: ¹³C NMR Spectral Data
While a definitive peak list from a single source is not readily available in public databases,

analysis of similar compounds and spectral databases indicates the following expected

chemical shifts.

Chemical Shift (δ) ppm (Predicted) Assignment

~165 C=O (ester)

~136 Ar-C

~133 Ar-C

~132 Ar-C

~130 Ar-C

~128 Ar-C

~122 Ar-C-Br

~61 -OCH₂CH₃

~14 -OCH₂CH₃

Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum of Ethyl 3-bromobenzoate, typically acquired as a neat liquid film, exhibits

characteristic absorption bands for its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch

~2980 Medium Aliphatic C-H Stretch

~1720 Strong C=O Stretch (Ester)

~1570, ~1470 Medium-Strong Aromatic C=C Stretch

~1250 Strong C-O Stretch (Ester)

~750 Strong C-Br Stretch

Table 4: Mass Spectrometry (MS) Data
The mass spectrum is typically acquired via electron ionization (EI).

m/z Relative Intensity (%) Assignment

228/230 31.6 / 30.8
[M]⁺/ [M+2]⁺ (Molecular ion

peak with isotopic bromine)

200/202 49.4 / 48.1 [M - C₂H₄]⁺

183/185 100.0 / 98.4 [M - OC₂H₅]⁺ (Base Peak)

155/157 34.1 / 33.2 [C₇H₄BrO]⁺

76 31.8 [C₆H₄]⁺

Experimental Protocols
The following are representative methodologies for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 10-20 mg of Ethyl 3-bromobenzoate is dissolved in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: A standard proton experiment is performed with a spectral width of

approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1

second. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted with a spectral width

of around 220 ppm. Due to the lower natural abundance of ¹³C, a greater number of scans

(e.g., 1024) and a longer relaxation delay (2-5 seconds) are used.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the

TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C

NMR.

Infrared (IR) Spectroscopy:

Sample Preparation: For a liquid sample like Ethyl 3-bromobenzoate, the spectrum is

typically acquired using the neat liquid film technique. A small drop of the sample is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

27, is used.

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is

then placed in the spectrometer's sample compartment, and the spectrum is acquired over a

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS):

Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before ionization.
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Instrumentation: A common instrument configuration is a Gas Chromatograph coupled to a

Mass Spectrometer with an Electron Ionization (EI) source, such as a JEOL JMS-DX-300.

Ionization: Electron ionization is performed at a standard energy of 70 eV.

Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from

40 to 400 amu.

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

The peak with the highest intensity is designated as the base peak (100% relative intensity).

Visualizations
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Workflow for Spectroscopic Analysis of Ethyl 3-bromobenzoate
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Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for Ethyl 3-bromobenzoate.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Ethyl
3-bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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